magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate
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Description
The compound is a complex organic molecule, possibly a derivative of quinoline. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through methods such as the Diels–Alder reaction . This is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data or further information on the compound, it’s not possible to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Quinoline and its derivatives are known to participate in a wide variety of chemical reactions, particularly those that form ring structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, refractive index, flash point, and log P (partition coefficient). These properties are typically determined experimentally .Safety And Hazards
Future Directions
properties
CAS RN |
14639-28-2 |
---|---|
Product Name |
magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate |
Molecular Formula |
C18H22MgN2O2-2 |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
magnesium;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate;2H-quinolin-1-id-8-olate |
InChI |
InChI=1S/C9H15NO.C9H8NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h7-9H,1-6H2;1-5,11H,6H2;/q-2;-1;+2/p-1 |
InChI Key |
LYNIDYLJZKTAKH-UHFFFAOYSA-M |
SMILES |
C1CC2CCC[N-]C2C(C1)[O-].C1C=CC2=C([N-]1)C(=CC=C2)[O-].[Mg+2] |
Canonical SMILES |
C1CC2CCC[N-]C2C(C1)[O-].C1C=CC2=C([N-]1)C(=CC=C2)[O-].[Mg+2] |
Origin of Product |
United States |
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